molecular formula C13H7Cl3O2 B2498866 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde CAS No. 1711325-11-9

4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde

Cat. No. B2498866
CAS RN: 1711325-11-9
M. Wt: 301.55
InChI Key: ALTLXWXOTCLGFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde and related compounds involves condensation reactions, phase-transfer catalysis, and other organic synthesis techniques. Studies such as those by Ferguson, McCrindle, and Mcalees (1989) and Bin (2012) illustrate the methods for synthesizing complex molecules, including derivatives of benzaldehyde, through condensation reactions and the optimization of reaction conditions for achieving high yields and desired selectivity (Ferguson, McCrindle, & Mcalees, 1989); (Bin, 2012).

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde and its derivatives has been determined through X-ray crystallography and spectroscopic methods. These studies reveal the spatial arrangement of atoms, molecular conformations, and the presence of intra- and intermolecular hydrogen bonding, contributing to the stability and reactivity of these compounds. The crystal structure analysis conducted by researchers like Ishida et al. (2010) and Mary et al. (2014) provides insights into the planar nature of aromatic compounds and the electronic properties critical for their application in material science and organic synthesis (Ishida et al., 2010); (Mary et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde includes its participation in condensation reactions, nucleophilic substitutions, and as a precursor for synthesizing various organic compounds. The compound's electrophilic character, due to the aldehyde group, allows it to undergo reactions with a wide range of nucleophiles, leading to the formation of heterocyclic compounds, azomethine derivatives, and chelating agents useful in analytical chemistry and catalysis. Studies by Otomo and Kodama (1973) and Dutta et al. (2012) discuss the synthesis of azomethine compounds and their applications, highlighting the versatility of benzaldehyde derivatives in organic synthesis (Otomo & Kodama, 1973); (Dutta et al., 2012).

Scientific Research Applications

Chemical Analysis and Detection Methods 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde, a structurally related compound to 2,4-dichlorophenoxy (2,4-D), has been the subject of various studies focusing on the detection and analysis of such compounds due to their usage as herbicides and plant growth regulators. The detection methods for these compounds, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), are critical for addressing toxicity and residue problems, as highlighted in a study examining 2,4-D, a compound similar in structure and use (Lu Qi-yu, 2011).

Pharmaceutical Intermediates Compounds structurally similar to 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde have been noted for their role as intermediates in the synthesis of biologically active compounds. For instance, 2-((4-substituted phenyl) amino) benzaldehyde is significant in synthesizing anticancer drug intermediates, indicating the potential applicability of related compounds in pharmaceutical synthesis (Yongli Duan et al., 2017).

Chemical Synthesis and Modification The chemical modification and synthesis of related compounds have been explored, with studies detailing the synthesis of derivatives through various reactions. For example, the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes demonstrates the versatility of related compounds in chemical synthesis, and their potential use as antimicrobial additives in lubricating oils and fuels (G. Talybov et al., 2022).

Catalysis and Chemical Reactions Additionally, compounds like 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde may find applications in catalysis and other chemical reactions. For instance, the study on the sulfated Ti-SBA-15 catalyst for the oxidation of benzyl alcohol to benzaldehyde showcases the importance of related compounds in enhancing the efficiency of catalytic processes (Rajesh Sharma et al., 2012).

properties

IUPAC Name

4-chloro-2-(2,5-dichlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-9-2-1-8(7-17)12(5-9)18-13-6-10(15)3-4-11(13)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTLXWXOTCLGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=C(C=CC(=C2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde

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